molecular formula C21H21N3O2 B7193025 N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)naphthalene-1-carboxamide

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)naphthalene-1-carboxamide

Cat. No.: B7193025
M. Wt: 347.4 g/mol
InChI Key: BUNGOMWEPNTWGJ-UHFFFAOYSA-N
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Description

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core substituted with a carboxamide group, a morpholine ring, and a pyridine ring

Properties

IUPAC Name

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-23(17-9-10-20(22-15-17)24-11-13-26-14-12-24)21(25)19-8-4-6-16-5-2-3-7-18(16)19/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNGOMWEPNTWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CN=C(C=C1)N2CCOCC2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene core and introduce the carboxamide group through an amide coupling reaction. The morpholine and pyridine rings are then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems to monitor and adjust parameters such as temperature, pressure, and pH would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)naphthalene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, such as halogens or alkyl groups, onto the aromatic rings.

Scientific Research Applications

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)naphthalene-1-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes, depending on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)naphthalene-1-carboxamide include other naphthalene derivatives with different substituents, such as:

  • N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide
  • N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)phenylcarboxamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions or stability under certain conditions.

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